molecular formula C19H19FN2O3S B2798316 (2,3-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-83-2

(2,3-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2798316
CAS No.: 851806-83-2
M. Wt: 374.43
InChI Key: XZNUUKOKMRDVDD-UHFFFAOYSA-N
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Description

(2,3-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Biological Activity

The compound (2,3-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with the CAS number 1430210-54-0 , is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C31H31FN4O3S
  • Molecular Weight : 558.67 g/mol
  • SMILES Notation : FC1=CC=C(C=C1)N2C(=NC=C2C(C3=CC=C(OC)C(OC)=C3)(C)C)SCCOC4=CC=C(C=C4)N5C=NC=C5

The compound features a phenyl ring substituted with methoxy groups and an imidazole moiety linked via a thioether group. This structural complexity may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this imidazole derivative exhibit significant antitumor properties. For example, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Study : A study investigating the effects of triazole compounds on malignant pleural mesothelioma demonstrated that these compounds could inhibit ERK phosphorylation, leading to reduced tumor growth in xenograft models . Such findings suggest that this compound may share similar mechanisms of action.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Research indicates that imidazole derivatives can modulate inflammatory responses by interacting with G protein-coupled receptors (GPCRs), which play a crucial role in mediating inflammation .

Mechanism of Action :

  • Inhibition of Pro-inflammatory Cytokines : Compounds targeting GPCRs can downregulate the expression of pro-inflammatory cytokines.
  • Modulation of Immune Responses : By affecting calcium signaling pathways, these compounds can alter immune cell activation and migration.

In Vitro Studies

In vitro assays have demonstrated that similar compounds can effectively reduce cell viability in cancerous cells through:

  • Induction of apoptosis.
  • Cell cycle arrest at the G0/G1 phase.

In Vivo Studies

Animal model studies have shown promising results where administration of imidazole derivatives resulted in significant tumor size reduction and improved survival rates compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of ERK phosphorylation
Anti-inflammatoryModulation of GPCR signaling
Apoptosis InductionCell cycle arrest

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-24-16-9-5-7-14(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-3-4-8-15(13)20/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNUUKOKMRDVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.